Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phosphonate group, an oxazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with 2-phenyl-1,3-oxazole-4-carboxylic acid, followed by phosphorylation using dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires careful temperature regulation to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the phosphonate moiety.
Scientific Research Applications
Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (5-{[(4-chlorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate
- Dimethyl (5-{[(4-bromophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate
- Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate
Uniqueness
Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H18FN2O4P |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H18FN2O4P/c1-23-26(22,24-2)18-17(20-12-13-8-10-15(19)11-9-13)25-16(21-18)14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3 |
InChI Key |
ILSQBQQQYNIAQI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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